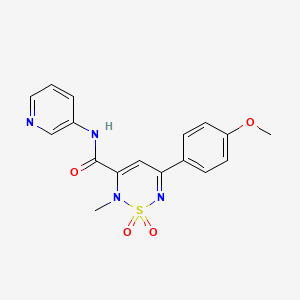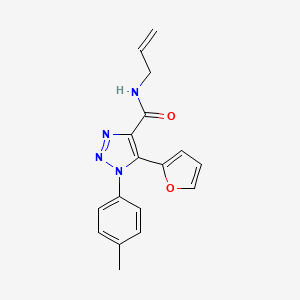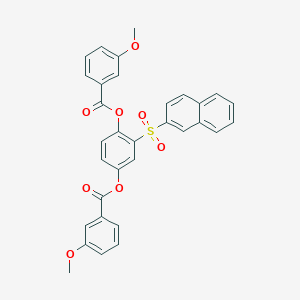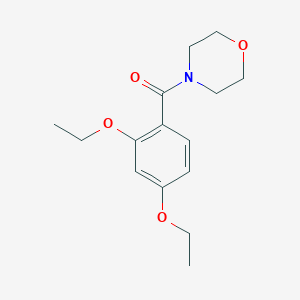
N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide
描述
"N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide" belongs to a class of organic compounds known as quinolinecarboxamides. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological properties. The quinoline moiety is a common scaffold found in numerous therapeutic agents, highlighting its importance in drug discovery and development.
Synthesis Analysis
The synthesis of quinoline-4-carboxylic acid derivatives, such as "N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide," often involves reactions of arylimines with acrylates or acrylamides in the presence of catalysts like indium(III) chloride under microwave irradiation (Dorothée Duvelleroy et al., 2005). This method offers rapid synthesis with isolated yields up to 57% within 3 minutes, demonstrating the efficiency of microwave-assisted catalytic reactions in organic synthesis.
Molecular Structure Analysis
The molecular structure of quinolinecarboxamide derivatives has been extensively analyzed through X-ray diffraction methods. For instance, polymorphic modifications of related compounds reveal different crystal packing arrangements, which can significantly influence their physical properties and biological activities (S. Shishkina et al., 2018). The analysis of pairwise interaction energies between molecules in the crystal phase provides insights into the stability and solubility of these compounds.
Chemical Reactions and Properties
Quinolinecarboxamides undergo various chemical reactions, including Pummerer-type cyclization, which is essential for introducing functional groups that modulate their biological activities (J. Toda et al., 2000). Such reactions are crucial for the development of derivatives with enhanced efficacy and selectivity toward biological targets.
Physical Properties Analysis
The physical properties of quinolinecarboxamide derivatives, such as solubility, melting point, and crystal form, are influenced by their molecular structure and substituents. Polymorphism, in particular, can lead to variations in these properties, affecting their formulation and bioavailability (S. Shishkina et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of quinolinecarboxamide derivatives, are determined by their functional groups and molecular architecture. For example, the presence of electron-donating or withdrawing groups on the quinoline nucleus can significantly affect their reactivity in chemical reactions and interactions with biological targets (J. Toda et al., 2000).
属性
IUPAC Name |
N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-3-30-24-11-7-6-10-22(24)27-25(28)20-16-23(17-12-14-18(29-2)15-13-17)26-21-9-5-4-8-19(20)21/h4-16H,3H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLACZAVWOPSKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)ethanol](/img/structure/B4540532.png)
![2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4540537.png)
![N-(4-ethylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4540542.png)
![N-[2-(2-fluorophenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B4540546.png)
![N-mesityl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B4540556.png)
![8-(2,4-dimethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4540569.png)


![ethyl {2-[(phenoxyacetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4540589.png)
![4-[(chloroacetyl)amino]-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4540596.png)

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-3-pyridinylpropanamide](/img/structure/B4540601.png)

